molecular formula C2H2O3 B048480 Formic anhydride CAS No. 1558-67-4

Formic anhydride

Cat. No.: B048480
CAS No.: 1558-67-4
M. Wt: 74.04 g/mol
InChI Key: VGGRCVDNFAQIKO-UHFFFAOYSA-N
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Description

Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula C₂H₂O₃. It is the anhydride of formic acid (HCOOH) and can be represented structurally as (H(C=O)−)₂O. This compound is a colorless gas at room temperature and is known for its instability, decomposing into formic acid and carbon monoxide at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formic anhydride can be synthesized through several methods:

Industrial Production Methods: Due to its instability, this compound is not commercially available and must be prepared fresh and used promptly. It is typically synthesized in situ for laboratory use .

Chemical Reactions Analysis

Formic anhydride undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Formic anhydride can be compared with other acid anhydrides, such as:

Uniqueness: this compound’s instability and tendency to decompose at room temperature make it unique among acid anhydrides. Its ability to form formic acid and carbon monoxide upon decomposition is a distinctive feature .

Comparison with Similar Compounds

  • Acetic Anhydride
  • Acetic Formic Anhydride
  • Formaldehyde

This compound’s unique properties and reactivity make it a valuable compound in various chemical processes and research applications.

Properties

IUPAC Name

formyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRCVDNFAQIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429526
Record name formic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-67-4
Record name Formic anhydride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic anhydride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name formic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

Formic anhydride was prepared by placing 260 mg (5.66 mmoles) of formic acid into a dry 100 mL round-bottom flask equipped with a condenser, magnetic stirrer and a nitrogen inlet. The flask was cooled with an ice bath and then 470 mg (4.61 mmoles) of acetic anhydride was added. The stirring solution was then gently warmed to 50° C. with an oil bath for 2 hrs. After this time the reaction was cooled, and 25 mL of dry THF was added followed by the addition of 1.0 g (3.77 mmoles) of 2-(3-methoxyphenyl)-4,6-quinolinediamine as a solution in 10 mL of dry THF. The mixture was then heated to reflux for 2 hrs. At the end of this time the reaction was cooled and ether was added. The solids which formed were then collected by filtration and washed with ether. The solids were then dissolved in ethyl acetate and 5% NaOH solution, the layers separated and the organic layer dried over Na2SO4, filtered and concentrated to give 830 mg (75%) of the desired product. This product was used without further purification.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Name
2-(3-methoxyphenyl)-4,6-quinolinediamine
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of 130 g anhydrous sodium formate (1.91 M) in 60 ml ethyl acetate at 20° C. was added 99 g acetyl chloride (1.26 M) and the white suspension stirred for 6 h. The mixture was filtered and the solids washed twice with 25 ml ethyl acetate. The combined filtrate and rinse were analyzed by 300 MHz proton NMR. Integration of peaks at 2.25, 8.75, and 9.1 gave the following composition in mol %: 3% acetic-anhydride, 3.5% formic anhydride, 30% formic-acetic anhydride. To 193 g of the above solution at −5° C. were added 22 g of 2,4,6-trihydroxyphenyl-4′-hydroxybenzyl ketone (84.5 mM) followed by a drop by drop addition of 118 g di-isopropylethylamine (1.01 M) over 60 min and the reaction stirred at −5° C. for 18 h. To the yellowish solution was added 100 ml hydrochloric acid (37%) and the mixture heated to 90° C. under 150 mbar vacuum to remove approximately 115 g of distillate. To the residue was added 225 ml water causing crystallization. The slurry was cooled, held at 0° C. for 30 min followed by filtration. The solids were rinsed twice with 100 ml water and dried at 25 mbar for 6 h at 60° C. to obtain a white powder (19.6 g). Quantitative HPLC analysis with external standards showed this to contain 97.3 wt. % genistein and 2.5 wt. % 2-methylgenistein. The yield of genistein is therefore 79% based on the ketone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

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